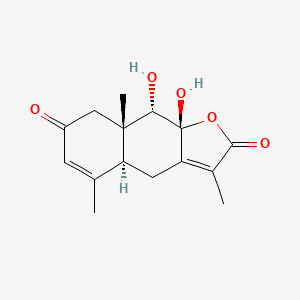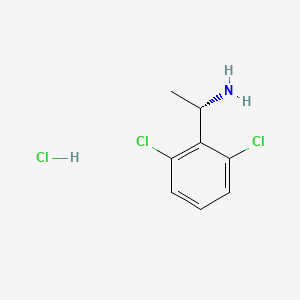
Chlorantholide E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorantholide E is a natural product that belongs to the class of sesquiterpenoids. It is isolated from the herbs of Chloranthus elatior. The molecular formula of this compound is C15H18O5, and it has a molecular weight of 278.3 g/mol. This compound is known for its various biological activities, making it a subject of interest in scientific research.
Applications De Recherche Scientifique
Chlorantholide E has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of sesquiterpenoids and their derivatives.
Biology: this compound exhibits various biological activities, including anti-inflammatory, antiviral, and antioxidant properties.
Medicine: Research has shown that this compound has potential anticancer properties, making it a candidate for further studies in cancer treatment.
Industry: Although its industrial applications are limited, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Chlorantholide E typically involves extraction from natural sources, particularly from the herbs of Chloranthus elatior. The process includes several steps such as extraction, isolation, and purification. The extraction is usually performed using solvents like ethanol or methanol, followed by chromatographic techniques to isolate and purify the compound .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction methods due to its complex structure and the challenges associated with its synthetic production.
Analyse Des Réactions Chimiques
Types of Reactions: Chlorantholide E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Mécanisme D'action
The mechanism of action of Chlorantholide E involves its interaction with various molecular targets and pathways. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Chlorantholide E is unique among sesquiterpenoids due to its specific structure and biological activities. Similar compounds include other chlorantholides such as Chlorantholide A, Chlorantholide B, Chlorantholide C, Chlorantholide D, and Chlorantholide F. These compounds share a similar sesquiterpenoid backbone but differ in their functional groups and biological activities .
Uniqueness: this compound stands out due to its potent anticancer and anti-inflammatory properties, which are more pronounced compared to some of its analogs. Its unique structure also contributes to its distinct biological activities, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
(4aS,8aS,9S,9aR)-9,9a-dihydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-7-4-9(16)6-14(3)10(7)5-11-8(2)12(17)20-15(11,19)13(14)18/h4,10,13,18-19H,5-6H2,1-3H3/t10-,13-,14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNCBMRTYDNEHU-FBUXBERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3(C2O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@]3([C@H]2O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1-methylsulfonylpiperidin-4-yl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)


![barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1169329.png)
